2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride
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Overview
Description
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various scientific fields .
Preparation Methods
The synthesis of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride involves several steps:
Cyclization: The initial step involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The next step is the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones.
Intramolecular Cyclization: Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyrazine derivatives.
Chemical Reactions Analysis
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating infections, inflammation, cancer, and other diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride involves its interaction with various molecular targets and pathways:
Kinase Inhibition: The compound has shown activity in inhibiting kinases, which are enzymes involved in cell signaling and regulation.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of the microorganisms.
Comparison with Similar Compounds
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride can be compared with other pyrrolopyrazine derivatives:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities compared to 5H-pyrrolo[2,3-b]pyrazine derivatives.
5H-Pyrrolo[2,3-b]pyrazine Derivatives: These derivatives show more activity on kinase inhibition, making them unique for targeting specific pathways in cancer and other diseases.
Similar compounds include:
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-ylamine
- N-(5-(4-Methylphenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate .
Properties
IUPAC Name |
2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-2-1-6-5-12-8-7(6)10-3-4-11-8;;/h3-5H,1-2,9H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHLVFRJOWYQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228462-31-3 |
Source
|
Record name | 2-{5H-pyrrolo[2,3-b]pyrazin-7-yl}ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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